7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one -

7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-5442973
CAS Number:
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones represent a class of heterocyclic compounds featuring a spiro linkage between an isoxazolidine ring and a piperidine ring. While not specifically mentioned, the provided literature highlights the exploration of this chemical class for its potential antihypertensive properties [].

Molecular Structure Analysis

The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones consists of a spiro junction connecting an isoxazolidine ring and a piperidine ring. The specific conformation and spatial arrangement of substituents can vary depending on the nature and position of the substituents. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling can provide detailed insights into the three-dimensional structure. [, , ]

Mechanism of Action

The mechanism of action for the antihypertensive activity of some 1-oxa-3,8-diazaspiro[4.5]decan-2-ones is explored in the provided literature. Research suggests that certain derivatives, like compound 29, primarily act as α2-adrenoceptor antagonists, while others, like compound 8, exhibit a greater tendency towards α1-adrenoceptor antagonism [].

Applications

The primary application investigated for some 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, as highlighted in the provided literature, is their potential as antihypertensive agents. These compounds have been studied in spontaneous hypertensive rats [].

8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one

  • Compound Description: This compound was investigated for its antihypertensive activity in dogs and was found to act primarily as an α1-adrenoceptor antagonist. []

4-Ethyl-8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound exhibited the highest antihypertensive activity among a series of 8-[2-(3-indolyl)ethyl]-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones tested in spontaneously hypertensive rats. []

3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

    4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

    • Compound Description: Designed as a mixed α- and β-adrenergic receptor blocker, this compound showed antihypertensive activity but did not demonstrate β-adrenergic blocking properties. []

    (S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

    • Compound Description: This compound, designed as a mixed α- and β-adrenergic receptor blocker, showed blood pressure-lowering effects but no β-adrenergic blocking activity. []
    • Compound Description: This compound has demonstrated a range of anti-Alzheimer's properties in previous research. []
    • Compound Description: Donepezil is a known drug used for the management of Alzheimer's disease due to its acetylcholinesterase inhibitory activity. []

    Properties

    Product Name

    7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

    IUPAC Name

    9-(2-butoxybenzoyl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one

    Molecular Formula

    C19H26N2O4

    Molecular Weight

    346.4 g/mol

    InChI

    InChI=1S/C19H26N2O4/c1-3-4-12-24-16-9-6-5-8-15(16)17(22)21-11-7-10-19(14-21)13-20(2)18(23)25-19/h5-6,8-9H,3-4,7,10-14H2,1-2H3

    InChI Key

    ZKDONBJPEXLYQR-UHFFFAOYSA-N

    SMILES

    CCCCOC1=CC=CC=C1C(=O)N2CCCC3(C2)CN(C(=O)O3)C

    Canonical SMILES

    CCCCOC1=CC=CC=C1C(=O)N2CCCC3(C2)CN(C(=O)O3)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.